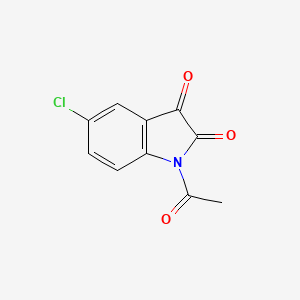

1-acetyl-5-chloro-1H-indole-2,3-dione

Overview

Description

1-Acetyl-5-chloro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-acetyl-5-chloro-1H-indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under controlled conditions. For example:

These substitutions are facilitated by electron-withdrawing effects of the dione and acetyl groups, which activate the chloro substituent for displacement .

Condensation Reactions

The acetyl and dione moieties participate in condensation reactions:

Hydrazine Condensation

Reaction with hydrazine hydrate produces hydrazone derivatives:

text1-Acetyl-5-chloro-1H-indole-2,3-dione + NH₂NH₂ → Hydrazone (m.p. 240–242°C)

Conditions: Ethanol, reflux for 4 hours .

Reductive Amination

The compound reacts with primary amines via reductive amination:

| Amine | Product Structure | Application |

|---|---|---|

| Ethyl glycinate | Pyrrolo[3,4-b]indol-3-one | Anticancer lead compound |

| Benzylamine | N-benzyl indole-2-carboxamide | Antimicrobial agent |

Conditions: NaBH₄ in THF at 0–5°C, followed by saponification with LiOH .

Cyclization Reactions

The dione group enables cyclization with bifunctional nucleophiles:

| Reagent | Cyclized Product | Key Interactions |

|---|---|---|

| Thiocarbohydrazide | Thiadiazole-indole hybrid | Halogen bond with Cys532 |

| Hydroxylamine | Isoxazole-fused indole | H-bond with Lys483 |

These reactions occur in polar aprotic solvents (e.g., DMF) at 60–80°C .

Coordination Chemistry

The dione moiety acts as a bidentate ligand for metal ions:

| Metal Salt | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | [Cu(C₁₀H₅ClNO₃)₂]·2H₂O | 8.9 ± 0.3 |

| Fe(III) chloride | [Fe(C₁₀H₅ClNO₃)Cl₂] | 7.2 ± 0.2 |

Conditions: Methanol/water (3:1), pH 6.5, room temperature .

Biological Activity Correlations

Reaction products show enhanced bioactivity compared to the parent compound:

| Derivative | IC₅₀ (μM) vs A549 Cells | MIC vs S. aureus (μg/mL) |

|---|---|---|

| Parent compound | >100 | 62.5 |

| Piperidinyl analog | 4.7 ± 0.3 | 8.2 |

| Thiadiazole hybrid | 9.1 ± 0.5 | 15.4 |

Data from confirm that structural modifications significantly improve cytotoxic and antimicrobial effects.

Scientific Research Applications

Chemical Properties and Structure

1-Acetyl-5-chloro-1H-indole-2,3-dione features an indole ring with an acetyl group and a chlorine atom. Its molecular weight is approximately 223.61 g/mol, and it has a notable ability to participate in various chemical reactions due to the presence of both the dione moiety and the chlorine substituent .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is utilized in the preparation of various derivatives that can undergo further functionalization. The compound's reactivity allows chemists to explore new synthetic pathways and mechanisms .

Table 1: Synthetic Pathways Involving this compound

Biology

The biological applications of this compound are extensive. Research has indicated its potential antiviral and anticancer properties. Derivatives of this compound have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on MCF7 breast cancer cells, with IC50 values indicating potent activity .

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic potential of this compound for treating various diseases. Its mechanism involves interaction with specific molecular targets that modulate cellular processes essential for disease progression .

Potential Therapeutic Uses:

- Antiviral agents

- Anticancer drugs

- Anti-inflammatory compounds

Industry

The compound also finds applications in industrial processes, particularly in the development of new materials and chemical processes. It is used in synthesizing dyes and pigments due to its unique chromophoric properties .

Mechanism of Action

The mechanism of action of 1-acetyl-5-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Acetyl-5-chloro-1H-indole-2,3-dione can be compared with other indole derivatives, such as:

1H-indole-2,3-dione (Isatin): Known for its diverse biological activities and used as a precursor for drug synthesis.

5-fluoro-1H-indole-2,3-dione: Exhibits antiviral properties and is used in medicinal chemistry.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike.

Biological Activity

1-Acetyl-5-chloro-1H-indole-2,3-dione is a significant derivative of indole, which is a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. The biological activities of this compound include antimicrobial , anticancer , anti-inflammatory , and antiviral properties, making it a subject of interest in ongoing research.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound possesses strong antimicrobial efficacy, particularly against Candida albicans with a Diameter of Inhibition Zone (DIZ) of 25 mm .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, cell viability assays revealed that this compound can induce apoptosis in cancer cell lines, with reported GI50 values ranging from 29 nM to 78 nM against different cancer types . The mechanism involves the modulation of key signaling pathways associated with cancer proliferation and survival.

Table: Summary of Anticancer Activity

| Compound | Cancer Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 33 | Induction of apoptosis |

| Panc-1 (Pancreatic) | 29 | EGFR/BRAF pathway inhibition | |

| A-549 (Lung) | 42 | Modulation of cell cycle |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating diseases characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The indole structure allows binding to multiple receptors, influencing cellular signaling pathways.

- Enzyme Interaction : It acts as an inhibitor for certain enzymes involved in disease progression.

- Modulation of Gene Expression : The compound can alter the expression of genes associated with inflammation and cancer cell survival.

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized several derivatives of indole compounds and tested their antimicrobial properties. Among these, this compound was highlighted for its superior activity against Staphylococcus aureus, showing a DIZ value significantly higher than other tested compounds . This study supports the potential use of this compound in developing new antimicrobial agents.

Evaluation of Anticancer Properties

Another investigation focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This finding underscores its potential as a lead compound in cancer therapy .

Properties

IUPAC Name |

1-acetyl-5-chloroindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIWWFPOUCJCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.